Aminooxy-PEG3-NH-Boc
Overview
Description
Aminooxy-PEG3-NH-Boc is a polyethylene glycol (PEG) derivative containing an aminooxy group and a tert-butoxycarbonyl (Boc) protected amine group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound for various applications. The aminooxy group can be used in bioconjugation, reacting with aldehydes to form oxime bonds, and with reductants to form hydroxylamine linkages .
Biochemical Analysis
Biochemical Properties
The aminooxy group in Aminooxy-PEG3-NH-Boc can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . This property allows this compound to interact with various enzymes, proteins, and other biomolecules.
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to form oxime bonds with aldehydes . This can lead to changes in the activity of biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that aminooxy compounds are very reactive and sensitive; they cannot be stored for long term .
Transport and Distribution
Its hydrophilic PEG spacer may influence its localization and accumulation within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminooxy-PEG3-NH-Boc is synthesized through a series of chemical reactions involving the introduction of the aminooxy group and the Boc-protected amine group onto a PEG backbone. The synthetic route typically involves:
PEGylation: The PEG backbone is functionalized with aminooxy and Boc-protected amine groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes.
Chemical Reactions Analysis
Types of Reactions
Aminooxy-PEG3-NH-Boc undergoes several types of chemical reactions:
Oxidation and Reduction: The aminooxy group can participate in redox reactions, forming oxime bonds with aldehydes and hydroxylamine linkages with reductants
Common Reagents and Conditions
Aldehydes: React with the aminooxy group to form oxime bonds.
Reductants: Used to form hydroxylamine linkages.
Acidic Conditions: Used to deprotect the Boc group, typically using trifluoroacetic acid (TFA) or dilute hydrochloric acid (HCl).
Major Products Formed
Oxime Bonds: Formed from the reaction with aldehydes.
Hydroxylamine Linkages: Formed from the reaction with reductants
Scientific Research Applications
Aminooxy-PEG3-NH-Boc has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation and the development of antibody-drug conjugates.
Biology: Facilitates the modification of biomolecules for various biological studies.
Medicine: Plays a role in drug delivery systems due to its hydrophilic nature and ability to form stable linkages.
Industry: Used in the synthesis of polymers and other materials for industrial applications
Mechanism of Action
The mechanism of action of Aminooxy-PEG3-NH-Boc involves its functional groups:
Aminooxy Group: Reacts with aldehydes to form stable oxime bonds, which are useful in bioconjugation.
Boc-Protected Amine Group: Can be deprotected under acidic conditions to expose the amine group, which can then participate in further chemical reactions
Comparison with Similar Compounds
Similar Compounds
Aminooxy-PEG3-C2-NH-Boc: Another PEGylated compound with similar functional groups used in synthesizing PROTACs.
Boc-NH-PEG-NH2: Contains a Boc-protected amine group and is used for similar bioconjugation purposes.
Uniqueness
Aminooxy-PEG3-NH-Boc is unique due to its combination of an aminooxy group and a Boc-protected amine group, which provides versatility in bioconjugation and other chemical reactions. Its hydrophilic PEG spacer enhances solubility, making it suitable for various applications in aqueous media .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O6/c1-13(2,3)21-12(16)15-4-5-17-6-7-18-8-9-19-10-11-20-14/h4-11,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWWKJDBLNWPRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142008 | |
Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2062663-65-2 | |
Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2062663-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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